
N-(2,4-二甲基苯基)-1,3,5-三嗪-2,4-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2,4-Dimethylphenyl)-N’-methylthiourea” and “N-(2,4-Dimethylphenyl)formamide” are compounds that have structures similar to the one you’re interested in . They are used in various fields including research and industry .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 2,4-dimethyl aniline with other reagents . For example, 3,5-dichlorobenzoyl chloride reacts with arylamine compounds in N,N’-dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray diffraction studies . The conformation of the dihydropyrimidine ring is unusual; it is planar instead of the usual boat-like conformation .
Chemical Reactions Analysis
Amitraz, a compound with a similar structure, and its metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants . They are analyzed separately via LC-MS/MS .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2,4-Dimethylphenol has a melting point of 180 °C and is insoluble in water .
科学研究应用
Neurotoxicity Studies
This compound and its metabolites are known to be potent neurotoxicants . They have been used in research to assess their cytotoxicity in HepG2 cells . This research is crucial for understanding the potential health risks associated with exposure to these chemicals.
Insecticide/Acaricide Research
The compound is a metabolite of Amitraz, an insecticide/acaricide widely used to control parasitic diseases in honeybees . The study of this compound helps in understanding the efficacy and potential side effects of such pesticides.
Environmental Toxicology
Given its use in pesticides, the compound is of interest in environmental toxicology. Studies focus on its potential accumulation in hive products and the resulting impact on honeybee health .
Computational Toxicology
In silico strategies have been used to predict possible target receptors for this compound . This helps in understanding its potential effects on the central and peripheral nervous systems .
Organic Synthesis
“N-(2,4-Dimethylphenyl)formamide”, a related compound, finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .
Polymer Synthesis
“N-(2,4-Dimethylphenyl)formamide” is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Drug Design and Synthesis
The compound has been used in the synthesis of phenyl imidazolinone derivatives via the scaffold-hopping method using the ring-closure approach . These derivatives could potentially be used in drug design and synthesis .
作用机制
Target of Action
The compound N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmission .
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation in the nervous system of insects . This overexcitation results in paralysis and eventually death . Additionally, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission . This disruption can lead to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .
Pharmacokinetics
The pharmacokinetics of Amitraz involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Amitraz and its metabolites are predicted to be compounds that are able to pass the blood–brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .
Result of Action
The primary result of Amitraz’s action is the overexcitation of the nervous system in insects, leading to their paralysis and death . In mammals, Amitraz is less harmful and is often used as an insecticide against mite- or tick-infestation of dogs .
安全和危害
未来方向
属性
IUPAC Name |
2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDRQLOBHQIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

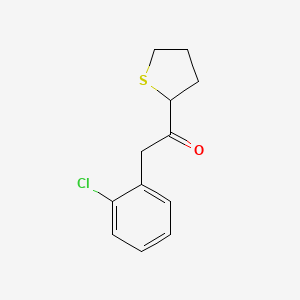

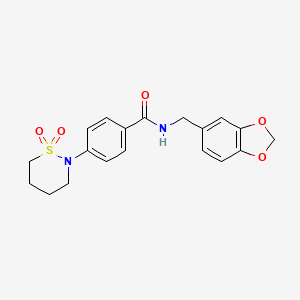
![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)
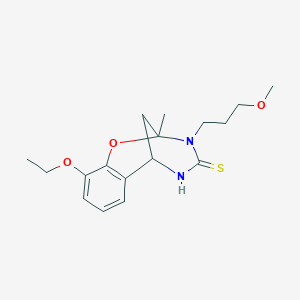
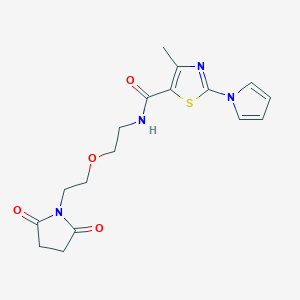
![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)
methanol](/img/structure/B2805491.png)
![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)
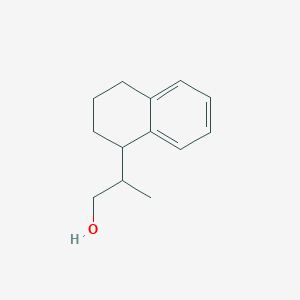

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)